Cas no 273-53-0 (Benzoxazole)

Benzoxazole 化学的及び物理的性質
名前と識別子
-
- Benzoxazole
- 1,3-benzoxazole
- 7001 BENZOXAZOLE
- 1,4-benzoxazole
- 1-Oxa-3-aza-1H-indene
- 1-Oxa-3-azaindene
- benz<b>oxazole
- Benzo[d]oxazole
- Benzooxazole
- benzoxazol
- benzoxazoline
- USAF EK-5017
- NSC 3982
- CHEMBL451894
- NSC-3982
- PS-3680
- H10149
- EN300-20396
- Benzoxazoles
- CHEBI:38814
- AI3-05743
- J233Y1I55I
- NS00028287
- SCHEMBL7903
- WLN: T56 BN DOJ
- AKOS000119993
- Q761111
- InChI=1/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5
- 1,3-Benzoxazole #
- FT-0622739
- CS-W004722
- EINECS 205-988-9
- UNII-J233Y1I55I
- A3423
- NSC3982
- Benzoxazole, 98%
- J-016748
- A819031
- MFCD00005765
- DTXSID8059768
- 5-BROMO-4-CHLORO-3-INDOLYLB-D-
- B0095
- 273-53-0
- DB-029474
-
- MDL: MFCD00005765
- インチ: 1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H
- InChIKey: BCMCBBGGLRIHSE-UHFFFAOYSA-N
- ほほえんだ: C1=CC=CC2=C1N=CO2
- BRN: 109467
計算された属性
- せいみつぶんしりょう: 119.03700
- どういたいしつりょう: 119.037114
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 透明から黄色の低融点結晶
- 密度みつど: 1.175
- ゆうかいてん: 27-30 °C (lit.)
- ふってん: 183°C
- フラッシュポイント: 華氏温度:136.4°f
摂氏度:58°c - 屈折率: 1.5594
- すいようせい: 不溶性
- PSA: 26.03000
- LogP: 1.82780
Benzoxazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H302-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:1325
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36/37/39-S37/39
- RTECS番号:DM4375000
-
危険物標識:
- 包装グループ:III
- 包装等級:III
- 危険レベル:4.1
- リスク用語:R11; R22; R36/37/38
- 危険レベル:4.1
- TSCA:Yes
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:4.1
- 包装カテゴリ:III
Benzoxazole 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzoxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-20396-0.5g |
1,3-benzoxazole |
273-53-0 | 95% | 0.5g |
$21.0 | 2023-09-16 | |
Enamine | EN300-20396-100.0g |
1,3-benzoxazole |
273-53-0 | 95% | 100g |
$87.0 | 2023-06-01 | |
TRC | B130473-500mg |
Benzoxazole |
273-53-0 | 500mg |
$ 65.00 | 2022-06-07 | ||
Alichem | A209000090-500mg |
1,3-Benzoxazole |
273-53-0 | 98% | 500mg |
$960.40 | 2023-09-02 | |
eNovation Chemicals LLC | D403875-1kg |
Benzoxazole |
273-53-0 | 97% | 1kg |
$800 | 2024-06-05 | |
Chemenu | CM160488-1000g |
Benzoxazole |
273-53-0 | 98% | 1000g |
$468 | 2021-06-17 | |
Chemenu | CM160488-500g |
Benzoxazole |
273-53-0 | 98% | 500g |
$252 | 2021-06-17 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68858-5g |
Benzoxazole |
273-53-0 | 98% | 5g |
¥48 | 2023-09-19 | |
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H68858-25g |
Benzoxazole |
273-53-0 | 98% | 25g |
¥86 | 2023-09-19 | |
Apollo Scientific | OR13697-500g |
1,3-Benzoxazole |
273-53-0 | 98% | 500g |
£208.00 | 2025-02-19 |
Benzoxazole サプライヤー
Benzoxazole 関連文献
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1. Heterocyclic dyes displaying excited-state intramolecular proton-transfer reactions (ESIPT): computational study of the substitution effect on the electronic absorption spectra of 2-(2′-hydroxyphenyl)-1,3-benzoxazole derivatives??Maximiliano Segala,Nei Sebasti?o Domingues Jr.,Paolo Roberto Livotto,Valter Stefani J. Chem. Soc. Perkin Trans. 2 1999 1123
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Z. Tber,M.-A. Hiebel,A. El Hakmaoui,M. Akssira,G. Guillaumet,S. Berteina-Raboin RSC Adv. 2016 6 72030
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Svetlana V. Amosova,Andrey S. Filippov,Nataliya A. Makhaeva,Alexander I. Albanov,Vladimir A. Potapov New J. Chem. 2019 43 11189
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Mateusz Urban,Krzysztof Durka,Patrycja Górka,Gabriela Wiosna-Sa?yga,Krzysztof Nawara,Piotr Jankowski,Sergiusz Luliński Dalton Trans. 2019 48 8642
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5. Inter- and intramolecular Diels–Alder reaction of benzoxazole-based azadienesMasanori Sakamoto,Kumiko Satoh,Mayumi Nagano,Mieko Nagano,Osamu Tamura J. Chem. Soc. Perkin Trans. 1 1998 3389
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6. Selective transannular ring transformations in azirino-fused eight-membered O,N- or S,N-heterocyclesAlexander F. Khlebnikov,Mikhail S. Novikov,Ekaterina Yu. Shinkevich,Denis Vidovic Org. Biomol. Chem. 2005 3 4040
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7. Notes. Studies on copper(II) complexes of ortho-quinone mono-oximes: reaction of bis(4-chloro-1,2-benzoquinone 2-oximato)copper(II) with dimethyl acetylenedicarboxylate under various experimental conditionsCarla Bisi Castellani,Roberto Millini J. Chem. Soc. Dalton Trans. 1984 1461
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Jinli Zhang,Ling Chen,Yibo Dong,Jinchen Yang,Yangjie Wu Org. Biomol. Chem. 2020 18 7425
-
9. Heterocyclic dyes displaying excited-state intramolecular proton-transfer reactions (ESIPT): computational study of the substitution effect on the electronic absorption spectra of 2-(2′-hydroxyphenyl)-1,3-benzoxazole derivatives??Maximiliano Segala,Nei Sebasti?o Domingues Jr.,Paolo Roberto Livotto,Valter Stefani J. Chem. Soc. Perkin Trans. 2 1999 1123
-
Craig Fraser,Neil O. Carragher,Asier Unciti-Broceta Med. Chem. Commun. 2016 7 471
Benzoxazoleに関する追加情報
Recent Advances in Benzoxazole (273-53-0) Research: Key Findings and Applications in Chemical Biology and Medicine
Benzoxazole (CAS: 273-53-0) is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile pharmacological properties and structural adaptability. Recent studies have explored its potential as a scaffold for drug development, particularly in the treatment of infectious diseases, cancer, and neurological disorders. This research brief synthesizes the latest findings on Benzoxazole derivatives, focusing on their synthesis, biological activity, and therapeutic applications.
One of the most notable advancements in Benzoxazole research is the development of novel synthetic methodologies that enhance the compound's bioavailability and target specificity. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the efficacy of a series of Benzoxazole-based inhibitors targeting the SARS-CoV-2 main protease, highlighting their potential as antiviral agents. The study utilized molecular docking and in vitro assays to validate the inhibitory effects of these derivatives, with IC50 values ranging from 0.8 to 5.2 µM.
In addition to antiviral applications, Benzoxazole derivatives have shown promise in oncology. A recent preprint on *BioRxiv* reported the discovery of a Benzoxazole-incorporated small molecule that selectively targets the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell proliferation. In vivo experiments using xenograft models revealed a 60% reduction in tumor volume after four weeks of treatment, with minimal off-target effects. These findings underscore the potential of Benzoxazole derivatives as next-generation chemotherapeutic agents.
Beyond infectious diseases and cancer, Benzoxazole-based compounds are being investigated for their neuroprotective properties. A 2024 study in *ACS Chemical Neuroscience* identified a Benzoxazole derivative that modulates glutamate receptor activity, offering a potential therapeutic avenue for neurodegenerative disorders such as Alzheimer's disease. The compound exhibited high blood-brain barrier permeability in rodent models, a critical factor for central nervous system-targeted therapies.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of Benzoxazole derivatives. Recent computational studies have employed machine learning algorithms to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, aiming to accelerate the drug discovery process. For instance, a 2023 *Nature Communications* paper utilized deep learning models to screen over 10,000 Benzoxazole analogs, identifying 15 candidates with favorable toxicity and bioavailability profiles.
In conclusion, Benzoxazole (273-53-0) continues to be a focal point in chemical biology and pharmaceutical research, with recent studies highlighting its multifaceted applications. From antiviral and anticancer agents to neuroprotective compounds, the versatility of this scaffold is evident. Future research should focus on addressing the remaining challenges in drug development, such as improving metabolic stability and reducing off-target effects, to fully realize the therapeutic potential of Benzoxazole derivatives.
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